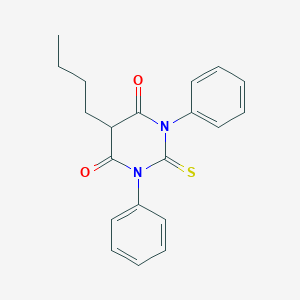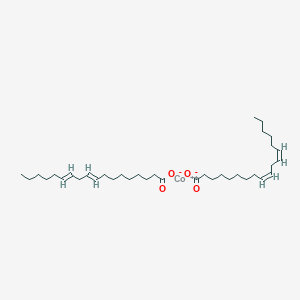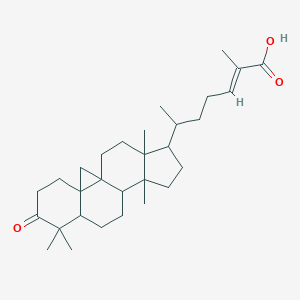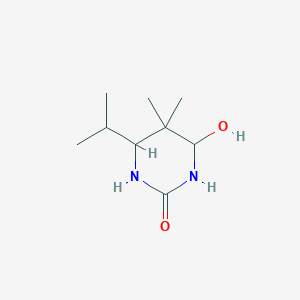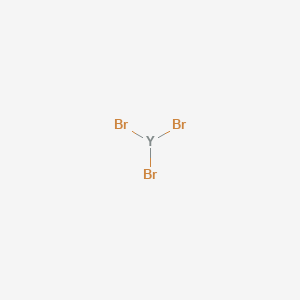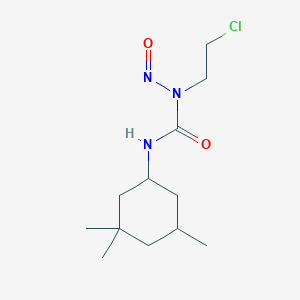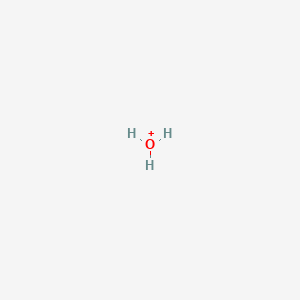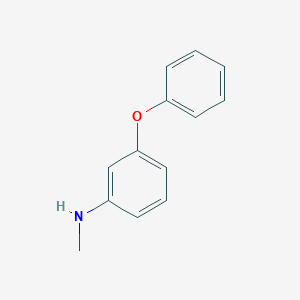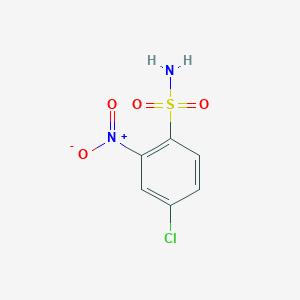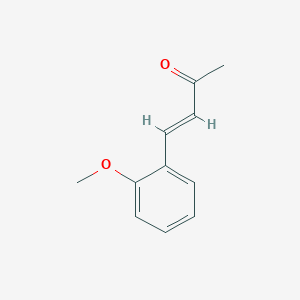
4-(2-Methoxyphenyl)but-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methoxyphenyl)but-3-en-2-one, also known as p-methoxychalcone, is a natural compound that belongs to the chalcone family. It has been widely studied for its potential therapeutic properties and is used in various scientific research applications.
Mechanism Of Action
The mechanism of action of 4-(2-Methoxyphenyl)but-3-en-2-onelcone is not fully understood, but it is believed to act through various pathways. It has been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. It has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating glucose and lipid metabolism. Additionally, 4-(2-Methoxyphenyl)but-3-en-2-onelcone has been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical And Physiological Effects
P-methoxychalcone has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS), which are known to cause oxidative damage to cells. It has also been found to reduce the levels of triglycerides and cholesterol in the blood, which are risk factors for cardiovascular diseases. Moreover, 4-(2-Methoxyphenyl)but-3-en-2-onelcone has been found to improve insulin sensitivity and glucose tolerance, which are important factors in the prevention and management of diabetes.
Advantages And Limitations For Lab Experiments
P-methoxychalcone has several advantages for lab experiments. It is a natural compound that can be easily synthesized in the laboratory. It has also been found to have low toxicity and is not known to have any significant side effects. However, its low solubility in water can make it challenging to use in some experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of some experiments.
Future Directions
There are several future directions for the study of 4-(2-Methoxyphenyl)but-3-en-2-onelcone. One potential direction is to investigate its potential as a therapeutic agent for the treatment of cancer, diabetes, and other diseases. Another direction is to explore its mechanism of action and identify the pathways through which it exerts its effects. Additionally, further research is needed to optimize the synthesis method of 4-(2-Methoxyphenyl)but-3-en-2-onelcone and improve its solubility in water. Overall, 4-(2-Methoxyphenyl)but-3-en-2-onelcone has great potential as a therapeutic agent, and further research is needed to fully understand its properties and potential applications.
Synthesis Methods
The synthesis of 4-(2-Methoxyphenyl)but-3-en-2-onelcone can be achieved through various methods, including Claisen-Schmidt condensation, aldol condensation, and Wittig reaction. The Claisen-Schmidt condensation method involves the reaction of p-methoxybenzaldehyde with acetone in the presence of a base catalyst. The aldol condensation method involves the reaction of p-methoxybenzaldehyde with an enolate of acetone. The Wittig reaction method involves the reaction of p-methoxybenzaldehyde with a phosphonium ylide.
Scientific Research Applications
P-methoxychalcone has been studied extensively for its potential therapeutic properties, including anti-inflammatory, anti-cancer, anti-diabetic, anti-oxidant, and anti-bacterial properties. It has been found to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Moreover, 4-(2-Methoxyphenyl)but-3-en-2-onelcone has been shown to possess anti-diabetic properties by improving glucose tolerance and insulin sensitivity.
properties
CAS RN |
10542-87-7 |
|---|---|
Product Name |
4-(2-Methoxyphenyl)but-3-en-2-one |
Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
(E)-4-(2-methoxyphenyl)but-3-en-2-one |
InChI |
InChI=1S/C11H12O2/c1-9(12)7-8-10-5-3-4-6-11(10)13-2/h3-8H,1-2H3/b8-7+ |
InChI Key |
BTSZEPMWUWYLCP-BQYQJAHWSA-N |
Isomeric SMILES |
CC(=O)/C=C/C1=CC=CC=C1OC |
SMILES |
CC(=O)C=CC1=CC=CC=C1OC |
Canonical SMILES |
CC(=O)C=CC1=CC=CC=C1OC |
Other CAS RN |
60438-50-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



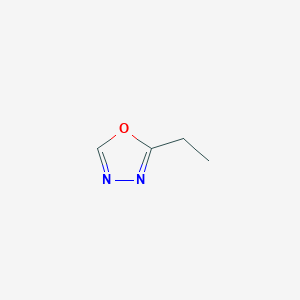

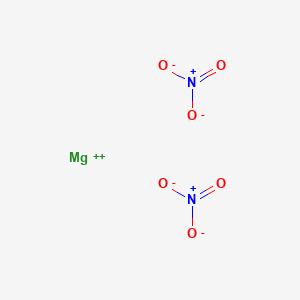
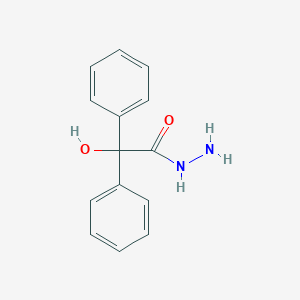
![N-[(Benzyloxy)carbonyl]norleucine](/img/structure/B78778.png)
